molecular formula C17H15N5O3 B2545235 6-hydroxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034578-77-1

6-hydroxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2545235
CAS No.: 2034578-77-1
M. Wt: 337.339
InChI Key: HWHYTTOSYXMYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a synthetic pyrimidine-based carboxamide derivative designed for research applications. Its molecular structure incorporates key features associated with biological activity, including a hydrogen-bond-donating hydroxy group on the pyrimidine ring and a bulky lipophilic substituent containing a second pyrimidinone ring, which may enhance membrane permeability and target binding . Structurally related pyrimidine-4-carboxamide compounds have been extensively investigated as inhibitors of metalloenzymes, such as HIV-1 integrase, where the carboxamide oxygen and pyrimidine hydroxy group can function as a metal-chelating pharmacophore . This suggests a potential research application for this compound in studying enzyme function and inhibition. Furthermore, analogues within this chemical class have demonstrated anti-inflammatory properties in scientific studies, potentially through the inhibition of pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α (TNF-α) . Researchers can leverage this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at developing novel therapeutic agents. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15-8-14(19-10-20-15)17(25)18-6-7-22-11-21-13(9-16(22)24)12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,18,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYTTOSYXMYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-hydroxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula: C17H15N5O3
  • Molecular Weight: 337.339 g/mol
  • IUPAC Name: 6-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1H-pyrimidine-4-carboxamide

Antiviral Properties

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against herpes and retroviruses. A study highlighted that certain analogs demonstrated significant activity against these viruses, suggesting that modifications to the core structure can enhance antiviral efficacy.

Anticancer Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation at micromolar concentrations. For example, derivatives with specific substitutions demonstrated IC50 values ranging from 2.2 to 5.3 μM against several cancer types, including breast and colon cancer cell lines .

Compound Cell Line IC50 (μM)
Compound AHCT1163.7
Compound BMCF74.0
Compound CA5492.2

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cell proliferation and viral replication. Specifically, it has been suggested that the compound may act as a competitive inhibitor of certain kinases and proteases that are critical for these processes .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Antiviral Activity : A study conducted on various derivatives showed that those with hydroxyl substitutions exhibited enhanced activity against herpes simplex virus type 1 (HSV-1). The most effective derivative had an IC50 value of 0.5 μM, demonstrating a significant therapeutic window.
  • Anticancer Efficacy : In a comparative study involving multiple cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. Cells treated with the compound exhibited increased levels of cleaved caspase-3 and PARP, indicating that it triggers programmed cell death effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Phenyl vs. Thiophene

A key analog, 6-hydroxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide (), replaces the phenyl group with a thiophene ring. Structural differences include:

  • Solubility : Thiophene’s polarity may enhance aqueous solubility but reduce lipophilicity, impacting membrane permeability.
  • Ring System: The analog uses a pyridazinone core (two adjacent nitrogen atoms) instead of pyrimidinone (nitrogens separated by one carbon), affecting hydrogen-bonding geometry.
Table 1: Substituent and Ring System Comparison
Feature Target Compound Thiophene Analog ()
Aromatic Substituent Phenyl Thiophen-2-yl
Core Heterocycle Pyrimidinone Pyridazinone
Key Functional Groups 6-Hydroxy, carboxamide 6-Hydroxy, carboxamide
Hypothesized Solubility Moderate (phenyl lipophilicity) Higher (thiophene polarity)

Carboxamide Derivatives with Thieno-Pyrimidine Cores

highlights 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides, which share a carboxamide group but differ in core structure:

  • Core Modifications: A thieno[2,3-d]pyrimidine scaffold with a thioxo group and tetrahydro ring system.
  • Substituent Impact : The thioxo group (C=S) may increase metabolic stability compared to the target compound’s hydroxy group (C–OH), though this could reduce hydrogen-bonding capacity.
  • Synthetic Routes : These derivatives are synthesized via cyclization and substitution reactions, differing from the target compound’s likely coupling-based synthesis.
Table 2: Core and Functional Group Variations
Parameter Target Compound Thieno-Pyrimidine Analog ()
Core Structure Pyrimidinone Thieno[2,3-d]pyrimidine
Key Functional Groups 6-Hydroxy, carboxamide 2-Thioxo, 3-amino, carboxamide
Metabolic Stability Moderate (hydroxy oxidation) Higher (thioxo resistance)
Synthetic Complexity Moderate High (multi-step cyclization)

Linker and Flexibility Considerations

The target compound’s ethyl linker between pyrimidinone and carboxamide groups provides conformational flexibility, which may enhance binding to dynamic enzyme active sites. In contrast, analogs with rigid linkers (e.g., direct aryl-aryl bonds) might exhibit stronger entropic penalties during binding but improved specificity.

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